molecular formula C5H8N2 B1336122 3-(Dimethylamino)acrylonitrile CAS No. 35520-41-3

3-(Dimethylamino)acrylonitrile

Cat. No.: B1336122
CAS No.: 35520-41-3
M. Wt: 96.13 g/mol
InChI Key: ZKKBIZXAEDFPNL-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)acrylonitrile is a chemical compound with the molecular formula C5H8N2 . It has been investigated for vestibular toxicity in wild type (129S1) and CYP2E1-null mice via CYP2E1-mediated metabolism .


Synthesis Analysis

While specific synthesis methods for this compound were not found, a related compound, N, N ′-(dimethylamino)ethyl acrylate (DMAEA), has been synthesized via an arm-first approach .


Molecular Structure Analysis

The molecular structure of this compound consists of a carbon chain with an acrylonitrile group and a dimethylamino group .


Physical and Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm3, a boiling point of 277.6±0.0 °C at 760 mmHg, and a flash point of 131.9±9.1 °C . It also has a molar refractivity of 28.9±0.3 cm3, a polar surface area of 27 Å2, and a molar volume of 105.3±3.0 cm3 .

Scientific Research Applications

3-(Dimethylamino)acrylonitrile has diverse applications in scientific research:

Safety and Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition . It is also advised to store the compound locked up .

Future Directions

While specific future directions for 3-(Dimethylamino)acrylonitrile were not found, one paper discusses the discovery of a series of acrylonitrile-containing molecules and α-amino amides which cause 99–100% lethality in H. contortus . This suggests potential future research directions in the development of new anthelmintics.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Add acrylonitrile and dimethylamine to a reaction vessel.
  • Introduce a catalyst to the reaction mixture.
  • Maintain the reaction at the required temperature and time.
  • Filter the reaction mixture to remove the solvent and obtain pure 3-(Dimethylamino)acrylonitrile.
Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 3-(Dimethylamino)acrylonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic or acidic conditions.

Major Products:

Comparison with Similar Compounds

  • 3-(Dimethylamino)propionitrile
  • 3-(Dimethylamino)butyronitrile
  • 3-(Dimethylamino)valeronitrile

Comparison: 3-(Dimethylamino)acrylonitrile is unique due to its specific structure, which combines the reactivity of the acrylonitrile group with the properties of the dimethylamino group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for diverse industrial and research purposes .

Properties

IUPAC Name

(E)-3-(dimethylamino)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c1-7(2)5-3-4-6/h3,5H,1-2H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKBIZXAEDFPNL-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80878800
Record name 3-Dimethylaminoacrylonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80878800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35520-41-3, 2407-68-3
Record name (E)-3-(Dimethylamino)-2-propenenitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035520413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2407-68-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127942
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Dimethylaminoacrylonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80878800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(dimethylamino)acrylonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.551
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name trans-3-(Dimethylamino)acrylonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (E)-3-(Dimethylamino)-2-propenenitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68GK3GC9SA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Dimethylamino)acrylonitrile
Reactant of Route 2
Reactant of Route 2
3-(Dimethylamino)acrylonitrile
Reactant of Route 3
Reactant of Route 3
3-(Dimethylamino)acrylonitrile
Reactant of Route 4
Reactant of Route 4
3-(Dimethylamino)acrylonitrile
Reactant of Route 5
Reactant of Route 5
3-(Dimethylamino)acrylonitrile
Reactant of Route 6
Reactant of Route 6
3-(Dimethylamino)acrylonitrile
Customer
Q & A

Q1: What are the main applications of 3-(dimethylamino)acrylonitrile in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis. It readily participates in condensation reactions with various electrophiles, enabling the formation of diverse heterocyclic compounds [, , ]. For instance, it reacts with 3-oxo-3-phenylpropanenitrile to yield both 2-benzoyl-4-[hydroxy(phenyl)-methylene]pent-2-enedinitrile and 5-benzoyl-6-hydroxy-2-phenyl-nicotinonitrile [].

Q2: Can you describe a specific example of this compound's utility in pharmaceutical synthesis?

A2: Certainly. In the synthesis of Neratinib, an irreversible tyrosine kinase inhibitor, this compound plays a crucial role []. It undergoes a condensation reaction with a quinoline derivative, ultimately contributing to the formation of the pharmacologically active structure of Neratinib.

Q3: Are there any alternative synthetic routes to compounds typically accessed using this compound?

A3: Yes, researchers have explored alternative approaches to synthesizing certain compounds. For example, heteroaryl substituted acetaldoximes, which can be derived from this compound, can also be prepared directly from methyl substituted six-membered nitrogen-containing heterocycles using reagents like N, N-dimethylformamide dimethyl acetal or tert-butoxybis(dimethylamino)methane []. The choice of synthetic route often depends on factors such as yield, cost, and availability of starting materials.

Q4: Has the crystal structure of any compounds derived from this compound been determined?

A4: Yes, X-ray crystallographic analysis has been used to confirm the structure of several compounds synthesized using this compound, including 2-benzoyl-4-[hydroxy(phenyl)methylene]pent-2-enedinitrile []. This structural information provides valuable insights into the reactivity and potential applications of these compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.